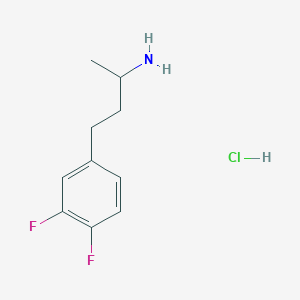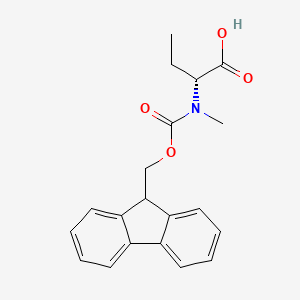
N-Fmoc-(R)-2-(methylamino)butyric acid
Descripción general
Descripción
N-Fmoc-®-2-(methylamino)butyric acid, also known as Fmoc-Mabu-OH , is a critical reagent used in the synthesis of peptides and proteins. Its chemical structure includes an Fmoc (9H-fluoren-9-ylmethoxy)carbonyl group attached to the ®-2-(methylamino)butyric acid backbone . The Fmoc group serves as a protecting group during peptide synthesis, facilitating stepwise assembly of amino acids.
Synthesis Analysis
The synthesis of N-Fmoc-®-2-(methylamino)butyric acid involves several steps. While I don’t have access to specific papers, the general synthetic route includes Fmoc protection , followed by amino acid coupling with ®-2-(methylamino)butyric acid. The final product is obtained after deprotection and purification .
Molecular Structure Analysis
The molecular formula of N-Fmoc-®-2-(methylamino)butyric acid is C20H21NO4 , with a molecular weight of 339.4 g/mol . The compound consists of a fluorenylmethoxycarbonyl (Fmoc) group attached to the ®-2-(methylamino)butyric acid moiety .
Chemical Reactions Analysis
N-Fmoc-®-2-(methylamino)butyric acid participates in various chemical reactions during peptide synthesis. Notably, it undergoes amide bond formation with other amino acids, leading to peptide chain elongation. Additionally, deprotection of the Fmoc group occurs under mild conditions .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Reactor Design
N-Fmoc-(R)-2-(methylamino)butyric acid has been used in innovative reactor designs for synthesizing N-methylamino acids. A study demonstrated the use of a microstructured tube-in-tube reactor equipped with a semipermeable membrane for the N-methylation of Fmoc amino acids, showing high yields and efficiency (Buba et al., 2013).
Peptide Antibiotics and Glycopeptide Antigens
Research has highlighted the role of N-methylamino components in enhancing the metabolic stability of peptide antibiotics. Fmoc-protected N-methyl-O-glycosyl-threonine and -serine building blocks, including sialyl TN antigens, have been synthesized for the construction of modified mucin glycopeptide anti-tumor vaccines (Buba et al., 2015).
Structural and Supramolecular Studies
A comprehensive summary of noncovalent interactions and supramolecular synthon patterns in crystal structures of amino acids with the Fmoc moiety was conducted. This study synthesized a new Fmoc-protected amino acid and analyzed its structure, providing insights into the molecular recognition properties of Fmoc amino acids (Bojarska et al., 2020).
Chiral Auxiliary in Synthesis
The use of a Cu(II) complex chiral auxiliary in the synthesis of Fmoc-L-γ-carboxyglutamic acid was reported, demonstrating enhanced stereoselectivity and potential applications in Fmoc-based solid-phase peptide synthesis (Smith et al., 2011).
One-Pot Synthesis Techniques
A "one-pot" route for the synthesis of N-9-fluorenylmethyloxycarbonyl (Fmoc) α-amino diazoketones from α-amino acids was developed, demonstrating the versatility and efficiency of this method for synthesizing Fmoc-protected compounds (Siciliano et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-3-18(19(22)23)21(2)20(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,3,12H2,1-2H3,(H,22,23)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNLTUKBCCEZSD-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Fmoc-(R)-2-(methylamino)butyric acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B1455136.png)
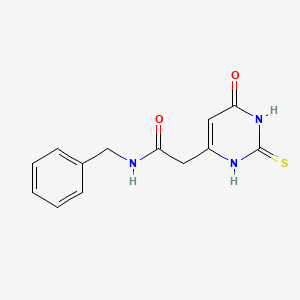
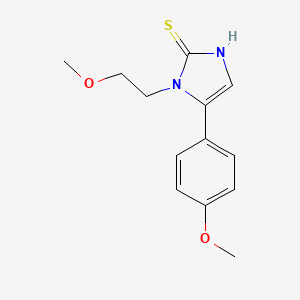
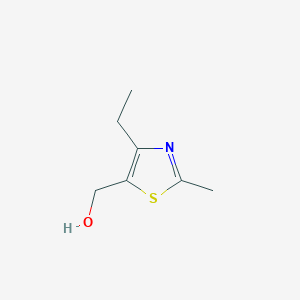
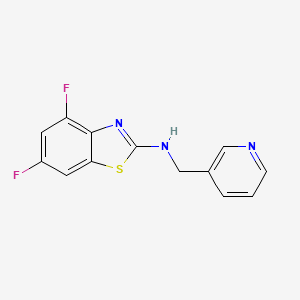
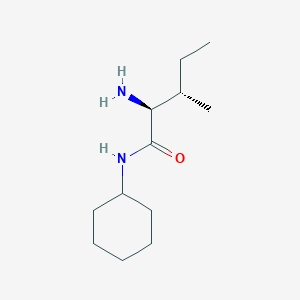
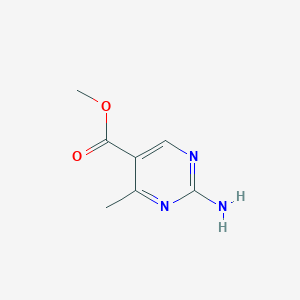

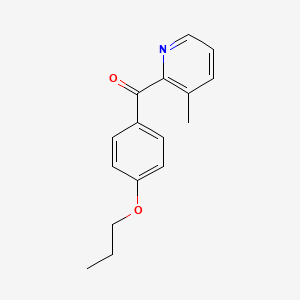
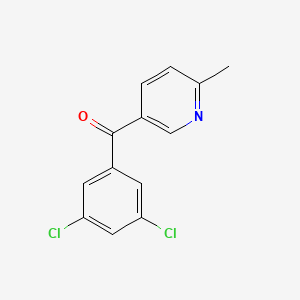

![N'-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B1455155.png)

